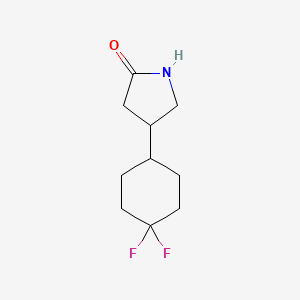

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15F2NO |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H15F2NO/c11-10(12)3-1-7(2-4-10)8-5-9(14)13-6-8/h7-8H,1-6H2,(H,13,14) |

InChI Key |

RRPRNAXMTWGSSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2CC(=O)NC2)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4,4 Difluorocyclohexyl Pyrrolidin 2 One

Retrosynthetic Disconnection Strategies for the Pyrrolidinone and Fluorinated Cyclohexyl Units

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.comresearchgate.net For 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580), two primary disconnection points are evident: the bond connecting the pyrrolidinone and difluorocyclohexyl rings, and the bonds within each ring system.

A primary disconnection strategy involves separating the two main structural components. This leads to two key synthons: a 4-substituted pyrrolidin-2-one electrophile or nucleophile and a corresponding difluorocyclohexyl nucleophile or electrophile.

Another approach involves disconnecting the C-N bond of the lactam, which could be formed from a γ-amino acid precursor. This precursor would already contain the difluorocyclohexyl substituent. Further disconnection of the difluorocyclohexyl unit can be envisioned through the removal of the fluorine atoms, leading back to a cyclohexanone (B45756) precursor.

Total Synthesis Approaches to the Core Structure

Based on the retrosynthetic analysis, several total synthesis approaches can be proposed. These can be categorized by the sequence of key bond-forming events.

Formation of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one (or γ-lactam) ring is a common motif in many biologically active compounds. mdpi.comnih.gov Several methods are available for its construction. One common method is the lactamization of γ-amino acids. rdd.edu.iq In the context of our target molecule, a γ-amino acid bearing the 4,4-difluorocyclohexyl group would be required.

Alternatively, the pyrrolidinone ring can be formed via reductive amination of a γ-keto acid or ester, followed by cyclization. Another approach is the aza-Baeyer-Villiger rearrangement of a cyclobutanone, which can be a powerful method for accessing substituted lactams. orgsyn.org Furthermore, various cycloaddition reactions can be employed to construct the pyrrolidinone skeleton. nih.gov

Introduction and Functionalization of the 4,4-Difluorocyclohexyl Moiety

The introduction of the gem-difluoro group onto the cyclohexyl ring is a key challenge. A common method for installing a gem-difluoro group is the fluorination of a ketone using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Thus, 4-oxocyclohexanecarboxylic acid or a derivative could serve as a starting material.

Another strategy involves the use of fluorinated building blocks. For instance, a Michael addition of a nucleophile to a difluorinated Michael acceptor could be employed to construct the cyclohexane (B81311) ring with the desired functionality. nih.gov The synthesis of gem-difluorocyclopropanes, which can then undergo ring expansion, is another potential, albeit more complex, route. researchgate.netnih.gov

Convergent and Linear Synthetic Pathways

| Synthetic Pathway | Description | Potential Advantages | Potential Challenges |

| Linear Synthesis | Sequential construction, e.g., formation of the difluorocyclohexyl ring followed by annulation of the pyrrolidinone. | Simpler to design and execute individual steps. | Lower overall yield due to the length of the sequence. |

| Convergent Synthesis | Independent synthesis of pyrrolidinone and difluorocyclohexyl fragments followed by a final coupling step. | Higher overall yield, allows for optimization of fragment syntheses. | Requires the development of a reliable coupling reaction. |

Stereoselective Synthesis and Diastereocontrol in this compound Preparation

The C4 position of the pyrrolidinone ring is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for obtaining a single enantiomer of the final product.

Chiral Auxiliary and Catalyst-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidinone precursor to control the introduction of the difluorocyclohexyl group. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the stereoselective alkylation of carbonyl compounds. youtube.com Similarly, SAMP and RAMP auxiliaries, derived from proline, are effective for asymmetric α-alkylation of ketones and aldehydes.

Catalyst-based approaches offer an alternative and often more atom-economical method for stereocontrol. Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to promote enantioselective reactions. For instance, a chiral catalyst could be used in a stereoselective Michael addition to introduce the difluorocyclohexyl moiety or in an asymmetric hydrogenation of a pyrrole (B145914) precursor to establish the desired stereocenter. nih.govresearchgate.net

| Method | Description | Examples of Reagents/Catalysts |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org | Evans Oxazolidinones, SAMP/RAMP, Pseudoephedrine |

| Chiral Catalyst | A small amount of a chiral substance is used to catalyze an enantioselective transformation. | Chiral transition metal complexes (e.g., Rh, Ru, Pd), Proline and its derivatives (organocatalysis) |

Diastereomer Separation and Characterization Methodologies

The linkage of the 4,4-difluorocyclohexyl group to the 4-position of the pyrrolidin-2-one ring results in the formation of a chiral center. Consequently, the synthesis of this compound typically yields a mixture of diastereomers. The effective separation and characterization of these stereoisomers are crucial for understanding their distinct physicochemical and biological properties.

Separation Techniques:

High-performance liquid chromatography (HPLC) is a primary technique for the separation of the diastereomers of this compound. nih.govsielc.com Due to their different physical properties, diastereomers can often be separated on standard, non-chiral stationary phases. nih.gov Reversed-phase HPLC, utilizing columns such as C18, is a common starting point. sielc.com Method development involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and may include additives to enhance resolution. sielc.com

For more challenging separations, other chromatographic techniques can be employed. Supercritical fluid chromatography (SFC) has emerged as a powerful tool for diastereomer separation, often providing superior resolution and faster run times compared to HPLC. nih.gov Normal-phase chromatography on silica (B1680970) or other polar stationary phases can also be effective. nih.gov In some cases, derivatization of the pyrrolidinone nitrogen can introduce another chiral center, creating diastereomeric derivatives with enhanced separability.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol Gradients | Differential partitioning based on hydrophobicity. |

| Normal-Phase HPLC | Silica, Cyano | Hexane/Isopropanol or Hexane/Ethyl Acetate | Differential interaction with the polar stationary phase. |

| Supercritical Fluid Chromatography (SFC) | Various, including chiral and achiral | Supercritical CO2 with a co-solvent (e.g., Methanol) | Differences in solubility and interaction in a supercritical fluid. |

| Gas Chromatography (GC) | Chiral or achiral capillary columns | Inert carrier gas (e.g., Helium, Nitrogen) | Separation of volatile derivatives based on differential interactions with the stationary phase. dntb.gov.ua |

Characterization Methods:

Once separated, the absolute and relative stereochemistry of the diastereomers must be determined. A combination of spectroscopic techniques is typically employed for this purpose.

X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry is best achieved through single-crystal X-ray diffraction analysis. nih.govmdpi.commdpi.com This technique provides a three-dimensional structure of the molecule in the solid state.

Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of chiral molecules by observing their differential absorption of left- and right-circularly polarized light. researchgate.net

Innovative Reaction Technologies Employed in Synthesis

Modern synthetic chemistry is increasingly turning to innovative technologies to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, electrosynthesis and transition-metal catalysis offer promising avenues.

Electrochemical methods provide a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. nih.gov The formation of the pyrrolidinone ring can be envisioned through an electrochemical cyclization. One plausible approach is the electroreductive cyclization of an appropriate precursor, such as an imine bearing a terminal dihaloalkane. nih.gov This method avoids the use of potentially toxic or expensive metal catalysts. nih.gov

Another electrochemical strategy involves the anodic oxidation of a suitable amino alcohol precursor. nih.gov This can facilitate an intramolecular cyclization to form the lactam ring. The use of flow microreactors in electrosynthesis can further enhance reaction efficiency and scalability due to the large surface-area-to-volume ratio. nih.gov

The introduction of the gem-difluoro moiety onto the cyclohexane ring is a key synthetic challenge. Transition-metal catalysis offers powerful methods for C-F bond formation. While direct C-H fluorination of a cyclohexane ring is challenging, a more common strategy involves the fluorination of a precursor with a suitable functional group.

For instance, a cyclohexanone precursor can be converted to its corresponding gem-difluoro derivative. This can be achieved through deoxofluorination using reagents that are often used in conjunction with transition-metal catalysts to moderate their reactivity and improve selectivity. Alternatively, transition-metal-catalyzed reactions of gem-difluoroalkenes can be employed to construct the difluorocyclohexane ring. nih.govdntb.gov.ua Palladium-catalyzed C-H functionalization followed by β-fluoride elimination is another strategy for synthesizing gem-difluoro olefins, which could be precursors to the saturated ring system. nih.gov

| Technology | Application in Synthesis | Potential Advantages |

|---|---|---|

| Electrosynthesis | Pyrrolidinone ring formation via reductive or oxidative cyclization. nih.govnih.gov | Use of electrons as a clean reagent, mild reaction conditions, potential for automation and scalability. nih.gov |

| Transition-Metal Catalysis | Introduction of the gem-difluoro group onto the cyclohexane ring. nih.govdntb.gov.ua | High efficiency and selectivity, functional group tolerance, access to novel reaction pathways. |

Precursors and Intermediate Derivatization in Synthetic Pathways

The synthesis of this compound relies on the strategic preparation and derivatization of key precursors and intermediates. A convergent synthetic approach is often most efficient, where the difluorocyclohexyl and pyrrolidinone moieties are synthesized separately and then coupled.

A plausible synthetic route could involve the preparation of a 4,4-difluorocyclohexyl-substituted building block, such as 4,4-difluorocyclohexylacetic acid or a derivative thereof. This precursor could then be elaborated to form the pyrrolidinone ring. For instance, the carboxylic acid could be converted to a γ-amino acid, which can then be cyclized to the desired lactam. nih.gov The synthesis of fluorinated γ-amino acids has been explored through various methods, including ring-expansion and ring-opening strategies. nih.gov

Alternatively, a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization, is a classic method for constructing 4-substituted pyrrolidin-2-ones. In this case, the key precursor would be a nitro compound bearing the 4,4-difluorocyclohexyl group.

Derivatization of intermediates plays a crucial role in managing protecting groups and activating functional groups for subsequent reactions. For example, the nitrogen of the pyrrolidinone ring can be protected with groups like tert-butyloxycarbonyl (Boc) to prevent side reactions during the synthesis. nih.gov These protecting groups can be removed in the final steps of the synthesis. Functional group interconversions, such as the conversion of a carboxylic acid to an amide or an ester, are also common derivatization steps to facilitate coupling reactions. mdpi.com

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental or theoretical spectroscopic characterization of the chemical compound “this compound” is not available in publicly accessible databases and publications.

Searches for advanced nuclear magnetic resonance (NMR) spectroscopy, including high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), did not yield any specific data for this compound. Similarly, information regarding its mass spectrometry (MS) analysis, such as high-resolution mass spectrometry (HRMS) for molecular formula confirmation or tandem mass spectrometry (MS/MS) for fragmentation pattern analysis, is not documented in the available literature. Furthermore, no infrared (IR) or Raman spectroscopy data for vibrational mode analysis and functional group identification of this compound could be located.

Consequently, it is not possible to provide the comprehensive spectroscopic characterization and structural elucidation as requested in the article outline. The absence of this foundational data prevents a scientifically accurate and informative discussion on the topics specified.

Comprehensive Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.

For 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580), a successful single-crystal X-ray diffraction experiment would provide unequivocal proof of the absolute stereochemistry at both the C4 of the pyrrolidinone ring and the C1 of the cyclohexyl ring (if the trans isomer is considered). The resulting crystallographic data would allow for the assignment of R/S descriptors to each chiral center.

Furthermore, the crystallographic data would offer a detailed insight into the solid-state conformation of the molecule. The puckering of the pyrrolidinone ring, which typically adopts an envelope or twist conformation, would be precisely defined. nih.gov The conformation of the difluorocyclohexyl ring, which is expected to adopt a chair conformation to minimize steric strain, would also be clearly elucidated. The dihedral angles and bond lengths within the molecule would provide valuable information about intramolecular interactions.

While specific experimental data for this compound is not publicly available in crystallographic databases, a hypothetical representation of the type of data that would be obtained is presented in Table 1. This table illustrates the key crystallographic parameters that are typically reported.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H15F2NO |

| Formula Weight | 203.23 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.56 |

| b (Å) | 10.24 |

| c (Å) | 12.31 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1079.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.250 |

| Flack Parameter | 0.02(5) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Stereochemistry

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

In the case of this compound, the lactam carbonyl group within the pyrrolidinone ring serves as a chromophore. The sign and magnitude of the Cotton effect (the characteristic peak or trough in a CD spectrum) associated with the n→π* transition of this chromophore are directly related to the stereochemistry of the adjacent chiral center (C4). By comparing the experimentally obtained CD spectrum with spectra of related compounds of known absolute configuration or with spectra predicted by computational methods, the absolute stereochemistry of the pyrrolidinone ring can be determined.

Furthermore, CD spectroscopy is an excellent tool for assessing the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) will be CD silent, while an enantiomerically pure sample will exhibit the maximum CD signal.

| Transition | λmax (nm) | Δε (L·mol⁻¹·cm⁻¹) | Sign of Cotton Effect |

|---|---|---|---|

| n→π* (Lactam) | 225 | +2.5 | Positive |

The combination of X-ray crystallography and chiroptical spectroscopy provides a formidable toolkit for the comprehensive structural elucidation of chiral molecules like this compound. While X-ray crystallography offers definitive information on the solid-state structure, CD spectroscopy provides crucial insights into the stereochemistry in solution and allows for the assessment of enantiomeric purity.

Computational and Theoretical Investigations of 4 4,4 Difluorocyclohexyl Pyrrolidin 2 One

Conformational Landscape Analysis of the Pyrrolidinone and Difluorocyclohexyl Rings

To identify the most stable conformations of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580), quantum chemical calculations are employed. Both Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, ωB97X-D) and basis sets (e.g., 6-31G*, cc-pVTZ) are utilized to locate and characterize the stationary points on the potential energy surface. These calculations can reveal multiple local energy minima corresponding to different spatial arrangements of the atoms. For instance, the pyrrolidinone ring can adopt envelope and twisted conformations, while the difluorocyclohexyl ring predominantly exists in a chair conformation. The relative energies of these conformers, calculated after geometry optimization and frequency analysis, indicate their populations at thermal equilibrium.

Table 1: Calculated Relative Energies of Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Chair | B3LYP/6-31G* | 0.00 |

| Axial-Chair | B3LYP/6-31G* | 2.54 |

Note: The data in this table is illustrative and based on typical computational results for similar molecules.

The presence of two fluorine atoms on the same carbon (geminal difluorination) in the cyclohexane (B81311) ring significantly influences its conformational preferences. The high electronegativity of fluorine leads to a number of stereoelectronic effects. researchgate.net The C-F bonds are highly polarized, creating a local dipole moment. These dipole-dipole interactions and hyperconjugative effects can alter the energy landscape of the ring conformations. researchgate.net For instance, the gauche effect, which favors a gauche arrangement of electronegative substituents, can play a role in the stability of certain conformations. Theoretical studies on similar fluorinated cyclohexanes have shown that fluorine substitution can impact the degree of ring puckering and the energy barrier for ring inversion. acs.org In the case of this compound, the difluoro substitution is expected to favor the chair conformation where the pyrrolidinone substituent occupies an equatorial position to minimize steric hindrance.

A more comprehensive understanding of the conformational dynamics can be achieved by mapping the potential energy surface (PES). This involves systematically varying key dihedral angles, such as the one defining the rotation around the bond connecting the two rings, and calculating the energy at each point. The resulting PES provides a visual representation of the energy landscape, highlighting the energy minima (stable conformers) and the transition states (energy barriers) that separate them. This mapping is computationally intensive but offers valuable information on the flexibility of the molecule and the pathways for conformational interconversion.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are investigated through analysis of its molecular orbitals. DFT calculations are commonly used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Note: The data in this table is illustrative and based on typical computational results for similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) through Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. arxiv.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy, often requiring empirical scaling factors to match experimental values. nih.govmdpi.com These predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers.

Vibrational Frequencies: The calculation of vibrational frequencies through frequency analysis at the DFT level provides a theoretical infrared (IR) spectrum. These calculated frequencies correspond to the vibrational modes of the molecule, such as C-H stretching, C=O stretching of the amide, and C-F stretching. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable prediction of the IR spectrum, aiding in the identification of key functional groups.

Reaction Mechanism Studies of Synthetic Transformations and Derivatizations

Computational chemistry can be used to elucidate the mechanisms of reactions involving this compound. researchgate.net By mapping the reaction pathway, locating transition states, and calculating activation energies, it is possible to understand the feasibility and selectivity of various synthetic transformations and derivatizations. For instance, the reactivity of the pyrrolidinone ring, such as N-alkylation or reduction of the amide, can be explored. DFT calculations can model the interaction of the molecule with various reagents and catalysts, providing insights into the reaction kinetics and thermodynamics. This theoretical understanding can guide the design of new synthetic routes and the optimization of reaction conditions.

Transition State Characterization

There is currently no specific data from computational studies characterizing the transition states involved in the synthesis or reactions of this compound. Such studies would typically involve locating and analyzing the geometry, energy, and vibrational frequencies of transition state structures to elucidate reaction pathways and mechanisms at a molecular level.

Kinetic and Thermodynamic Considerations

The absence of this specific information highlights a knowledge gap and suggests an opportunity for future computational chemistry research to explore the properties of this compound in detail.

Chemical Reactivity and Derivatization Studies of 4 4,4 Difluorocyclohexyl Pyrrolidin 2 One

Reactions at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring, being part of a secondary amide, is nucleophilic, albeit less so than a corresponding amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Nevertheless, it can undergo a variety of important chemical transformations, primarily N-alkylation and N-acylation.

N-Alkylation: The deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a resonance-stabilized anion that can readily react with various alkylating agents. mdpi.com This provides a straightforward method for the introduction of a wide range of substituents at the nitrogen atom. The general conditions for these reactions typically involve an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Reaction with Alkyl Halides: Simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be used to introduce corresponding alkyl groups.

Michael Addition: The N-anion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

N-Acylation: The introduction of an acyl group at the nitrogen atom can be achieved by reaction with acid chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). N-acylation increases the steric hindrance around the nitrogen and modifies the electronic properties of the lactam.

| Reaction Type | Reagent | Base | Typical Product |

| N-Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 1-Methyl-4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |

| N-Benzylation | Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | 1-Benzyl-4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Triethylamine (Et₃N) | 1-Acetyl-4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine | 1-Benzoyl-4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |

Modifications and Functionalizations of the Pyrrolidinone Carbonyl Group

The carbonyl group of the lactam is a key site for chemical modifications, allowing for its conversion into a variety of other functional groups.

Reduction to Amines: The most common transformation of the lactam carbonyl is its complete reduction to a methylene (B1212753) group (-CH₂-), which converts the pyrrolidin-2-one to a substituted pyrrolidine (B122466). This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). orgoreview.comlibretexts.org The reaction proceeds via a complex mechanism involving the formation of an iminium ion intermediate which is then further reduced. chemistrysteps.com Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides and lactams. orgoreview.com

Partial Reduction: While challenging, partial reduction of the lactam to the corresponding carbinolamine is a potential transformation, though these intermediates are often unstable and may require specific reagents and conditions to be isolated.

Reactions with Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the lactam carbonyl can lead to the formation of ketones. youtube.com The initial addition forms a hemiaminal intermediate which, upon acidic workup, can hydrolyze to the corresponding ketone. Over-addition to form a tertiary alcohol can be a competing side reaction, but the stability of the hemiaminal intermediate in lactams often allows for the isolation of the ketone. youtube.com

| Transformation | Reagent | Product Type |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | 4-(4,4-Difluorocyclohexyl)pyrrolidine |

| Addition of Grignard Reagent | Phenylmagnesium bromide (PhMgBr) followed by H₃O⁺ | (4-(4,4-Difluorocyclohexyl)pyrrolidin-2-yl)(phenyl)methanone |

| Addition of Organolithium | n-Butyllithium (n-BuLi) followed by H₃O⁺ | 1-(4-(4,4-Difluorocyclohexyl)pyrrolidin-2-yl)pentan-1-one |

Chemical Transformations of the 4,4-Difluorocyclohexyl Moiety

The 4,4-difluorocyclohexyl group presents both challenges and opportunities for selective functionalization.

The saturated nature of the cyclohexyl ring makes it relatively unreactive. However, radical-mediated reactions can be employed to introduce functionality at the unsubstituted C-H bonds. For instance, free-radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could potentially introduce a bromine atom at one of the methylene positions. The regioselectivity of such reactions can be difficult to control, potentially leading to a mixture of products. More advanced C-H activation methodologies could offer more selective routes to functionalize the ring. researchgate.netnih.gov

The gem-difluoro group (CF₂) is generally very stable under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by most common reagents. This stability is a key feature of many fluorinated organic molecules. It is expected that the CF₂ group in 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580) would remain intact during most of the chemical transformations targeting the pyrrolidinone ring. For instance, it would be stable to the strong reducing conditions of LiAlH₄ reduction and the basic conditions of N-alkylation. The inductive electron-withdrawing effect of the two fluorine atoms can influence the reactivity of the adjacent positions on the cyclohexane (B81311) ring. nih.gov

Stereochemical Control and Regioselectivity in Reactions

The presence of a stereocenter at the 4-position of the pyrrolidinone ring introduces the element of stereochemistry into the reactions of this molecule.

Reactions at the Pyrrolidinone Ring: For reactions occurring at the nitrogen or carbonyl group, the existing stereocenter at the 4-position is unlikely to be affected. However, if new stereocenters are formed during these reactions (for example, in the case of reduction of a ketone formed from carbonyl addition), the existing stereocenter can exert diastereocontrol, leading to a preferential formation of one diastereomer over the other. The degree of this control would depend on the specific reaction and the proximity of the reacting center to the existing stereocenter.

Reactions on the Cyclohexyl Ring: Functionalization of the cyclohexyl ring would lead to the formation of new stereoisomers. The regioselectivity of these reactions would be influenced by both steric and electronic factors. For instance, in a radical halogenation, the positions further away from the bulky pyrrolidinone substituent might be favored. The stereochemical outcome (axial vs. equatorial substitution) would be governed by the thermodynamics of the resulting substituted cyclohexane, with larger substituents generally preferring the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Mechanistic Elucidation of Observed Reactivity Patterns

The mechanisms of the predicted reactions of this compound are well-established in organic chemistry.

N-Alkylation: This reaction proceeds via an S_N2 mechanism, where the amide anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

N-Acylation: This is a nucleophilic acyl substitution reaction. The nitrogen atom of the lactam attacks the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to give the N-acylated product and a leaving group.

Lactam Reduction with LiAlH₄: The mechanism involves the initial addition of a hydride to the carbonyl carbon. The resulting intermediate then coordinates to the aluminum species, making the oxygen a good leaving group. Elimination of the oxygen and subsequent reduction of the resulting iminium ion yields the final pyrrolidine. chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents: This reaction also follows a nucleophilic addition mechanism. The carbanionic part of the organometallic reagent attacks the electrophilic carbonyl carbon of the lactam, leading to a tetrahedral intermediate.

Understanding these mechanisms is crucial for predicting reaction outcomes, controlling selectivity, and designing synthetic routes for the derivatization of this compound.

Utility of 4 4,4 Difluorocyclohexyl Pyrrolidin 2 One As a Synthetic Intermediate and Building Block

Scaffold for the Construction of Complex Organic Molecules

The pyrrolidinone ring is a prevalent scaffold in numerous biologically active compounds and natural products. As a derivative, 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580) can serve as a foundational structure for the synthesis of more complex molecules. The lactam functionality within the pyrrolidinone ring offers several handles for chemical modification. For instance, the nitrogen atom can be alkylated or acylated to introduce a variety of substituents, thereby expanding the molecular diversity of the resulting products.

Furthermore, the carbonyl group of the lactam can undergo reduction or participate in addition reactions, allowing for the transformation of the pyrrolidinone into other heterocyclic systems, such as the corresponding pyrrolidine (B122466). The stereochemistry at the 4-position of the pyrrolidinone ring, where the difluorocyclohexyl group is attached, can also influence the stereochemical outcome of subsequent reactions, making it a potentially valuable chiral building block for asymmetric synthesis. The robust nature of the difluorocyclohexyl group ensures its stability throughout multi-step synthetic sequences.

Introduction of Fluorine-Containing Motifs into Diverse Chemical Structures

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexyl group is a lipophilic, conformationally restricted motif that can serve as a bioisostere for other groups, such as a carbonyl or a gem-dimethyl group.

Table 1: Potential Applications in Medicinal Chemistry

| Therapeutic Area | Potential Application of the 4,4-Difluorocyclohexyl Motif |

|---|---|

| Oncology | Design of kinase or enzyme inhibitors with improved metabolic stability. |

| Neuroscience | Development of receptor ligands with enhanced blood-brain barrier penetration. |

Precursor in the Development of Novel Chemical Methodologies

While specific methodologies originating from this compound have yet to be reported, its structure lends itself to the exploration of new synthetic transformations. The reactivity of the lactam ring, in conjunction with the unique electronic properties of the adjacent difluorinated ring, could be exploited in the development of novel cyclization, rearrangement, or functional group interconversion reactions.

For example, the development of new methods for the stereoselective functionalization of the pyrrolidinone ring, influenced by the bulky and electron-withdrawing nature of the difluorocyclohexyl group, could be a fruitful area of research. Such studies would contribute to the broader field of synthetic organic chemistry by expanding the toolkit of reactions available for the synthesis of complex heterocyclic compounds.

Application in the Synthesis of Non-Biological Advanced Materials

The application of fluorinated compounds is not limited to the life sciences; they also play a crucial role in materials science. The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Although there is currently no specific literature on the use of this compound in non-biological advanced materials, its properties suggest potential applications.

The pyrrolidinone moiety is a precursor to N-vinylpyrrolidone, the monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in various industries. Derivatives of pyrrolidinone can be explored for the synthesis of functional polymers. The incorporation of the 4,4-difluorocyclohexyl group could lead to the development of new polymers with unique properties, such as enhanced thermal stability or specific surface characteristics. These materials could find use in specialized coatings, membranes, or as additives to modify the properties of existing polymers.

Table 2: Potential Material Science Applications

| Material Type | Potential Property Enhancement |

|---|---|

| Fluorinated Polymers | Increased thermal stability and chemical resistance. |

| Specialty Coatings | Enhanced hydrophobicity and durability. |

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For "4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one," various chromatographic techniques are utilized to assess its purity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like "this compound". researchgate.net Method development focuses on optimizing the separation of the main compound from any potential impurities. amazonaws.com A typical reversed-phase HPLC method would be developed and validated according to ICH guidelines. researchgate.net

A hypothetical HPLC method for the analysis of "this compound" is detailed below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Validation of this method would include specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. ssrn.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While "this compound" itself has low volatility, it can be derivatized to increase its volatility, making it amenable to GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the secondary amine in the pyrrolidinone ring to a trimethylsilyl (B98337) derivative.

A potential GC method for the silylated derivative could be:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This method would be suitable for quantifying volatile impurities that may be present from the synthesis process.

"this compound" possesses a chiral center at the 4-position of the pyrrolidinone ring. Therefore, it is crucial to determine the enantiomeric excess of a specific stereoisomer. Chiral chromatography is the method of choice for separating and quantifying enantiomers. jasco-global.com A chiral stationary phase (CSP) is used to achieve this separation.

A representative chiral HPLC method is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

This method would allow for the baseline separation of the (R)- and (S)-enantiomers, enabling the accurate determination of the enantiomeric excess.

Hyphenated Techniques for Impurity Identification and Structural Confirmation (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the identification and structural elucidation of unknown impurities. sdbindex.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing pharmaceutical impurities. nih.gov The HPLC method described in section 7.1.1 can be directly coupled to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, the structures of co-eluting impurities can be proposed. googleapis.com

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. thermofisher.com This technique is particularly useful for identifying volatile and semi-volatile impurities that may not be detected by LC-MS. googleapis.com The GC method for the derivatized compound (section 7.1.2) can be coupled with a mass spectrometer to identify impurities based on their mass spectra.

Quantitative Spectroscopic Methods for Concentration Determination (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration of a substance without the need for a specific reference standard of the analyte. diva-portal.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. magritek.com

For "this compound," both ¹H and ¹⁹F qNMR can be employed for accurate concentration determination. A known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. The concentration of "this compound" can then be calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard.

A hypothetical ¹H qNMR experiment is summarized in the table below:

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic acid |

| Analyte Resonance | Methylene (B1212753) protons adjacent to the carbonyl group (~2.5 ppm) |

| Internal Standard Resonance | Vinylic protons (~6.3 ppm) |

| Relaxation Delay (d1) | 30 s |

By using a sufficiently long relaxation delay, accurate and precise quantification can be achieved. ¹⁹F qNMR offers the advantage of a simpler spectrum with less signal overlap, potentially leading to even more accurate results. diva-portal.org

Future Perspectives and Emerging Research Avenues on 4 4,4 Difluorocyclohexyl Pyrrolidin 2 One

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and cost-effective processes. For 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one (B6158580), a key area of future research will be the design of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies, while effective at the lab scale, may not be suitable for large-scale, environmentally responsible production.

Future research in this area is expected to focus on several key strategies:

Catalytic Methods: Exploration of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective reactions. This would reduce the need for stoichiometric reagents and simplify purification processes.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov Developing a continuous flow process for the synthesis of this compound could significantly improve its production efficiency and scalability.

Bio-inspired Synthesis: Harnessing enzymatic or whole-cell biocatalysis could provide highly selective and environmentally friendly routes to key intermediates or the final compound itself. This approach aligns with the growing demand for "green" chemistry in the pharmaceutical and chemical industries.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Methods | Reduced waste, increased efficiency, higher selectivity | Development of novel earth-abundant metal catalysts and organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and automation | Design and optimization of continuous flow reactors for key synthetic steps. |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions, use of renewable resources | Identification and engineering of enzymes for specific transformations. |

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay of its functional groups. Future research should delve into unconventional reactivity patterns to unlock novel chemical transformations and access new molecular architectures. The pyrrolidinone ring, for instance, is a versatile scaffold that can undergo a variety of modifications. researchgate.net

Emerging research avenues in this domain may include:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups at various positions on the molecule in the later stages of a synthetic sequence. This would enable the rapid generation of diverse analogues for structure-activity relationship studies.

Ring-Distortion Chemistry: Investigating reactions that proceed through strained intermediates or involve ring-opening and ring-closing cascades could lead to the discovery of unexpected and potentially useful molecular frameworks. An example of an unusual ring closure has been observed in the formation of pyrrolidin-2,5-dione derivatives. rsc.org

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, offering new pathways for C-H functionalization and cross-coupling reactions.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.govnih.gov For this compound, AI and machine learning can play a pivotal role in accelerating research and development.

Key applications of these computational tools include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. nih.govnih.gov This can help chemists identify more sustainable and economically viable pathways for the production of this compound.

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties of molecules. acs.orgnih.goveurekalert.orgnih.govarxiv.orgstanford.edu This will enable the in silico screening of virtual libraries of derivatives of this compound to identify candidates with desired characteristics for specific applications, thereby reducing the need for extensive and costly experimental work. The growing market for fluorinated compounds is a driving force for the application of AI in this area. precedenceresearch.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This data-driven approach can significantly shorten the development time for new synthetic methods.

| AI Application | Impact on Research | Expected Outcome |

| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes. | Identification of more sustainable and economical production methods. |

| Property Prediction | Enables in silico screening of virtual libraries. | Rapid identification of derivatives with desired properties. |

| Reaction Optimization | Optimizes reaction conditions for maximum yield and purity. | Accelerated development of new and improved synthetic protocols. |

Expansion of its Role in Advanced Chemical Synthesis and Material Science Innovation

The unique combination of a pyrrolidinone core and a difluorinated cyclohexyl moiety suggests that this compound could serve as a valuable building block in advanced chemical synthesis and material science.

Future research is likely to explore its potential in:

Medicinal Chemistry: The pyrrolidinone scaffold is a common feature in many biologically active compounds. researchgate.netgoogle.com The introduction of the 4,4-difluorocyclohexyl group can modulate properties such as lipophilicity, metabolic stability, and binding affinity. Future work will likely involve the synthesis and biological evaluation of derivatives for various therapeutic targets.

Polymer Science: The incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique dielectric properties. These materials could find applications in high-performance plastics, coatings, and electronic devices.

Agrochemicals: The development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds. The unique properties conferred by the fluorine atoms could make derivatives of this compound promising candidates for agrochemical research.

Q & A

Q. What are the recommended synthetic routes for 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

Synthesis typically involves cyclization or amidation reactions. A plausible route includes:

- Step 1 : Condensation of 4,4-difluorocyclohexanecarboxylic acid with a β-amino alcohol derivative to form a pyrrolidinone ring.

- Step 2 : Purification via preparative HPLC or column chromatography to isolate the target compound .

- Optimization : Monitor reaction progress using LC-MS and adjust stoichiometry of reagents (e.g., coupling agents like EDC/HOBt) to improve yields. Ensure anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Elucidation : Use H/C NMR to confirm the cyclohexyl and pyrrolidinone moieties. F NMR can verify difluoro substitution .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., ESI+ mode for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay Variability : Validate cell-based assays using standardized protocols (e.g., ATP quantification for cytotoxicity studies). Include positive controls (e.g., staurosporine for apoptosis) .

- Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products that may alter activity .

- Metabolite Interference : Use hepatic microsomes to identify active metabolites that could contribute to observed effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Analog Design : Synthesize derivatives with modifications to the cyclohexyl (e.g., monofluoro vs. difluoro) or pyrrolidinone (e.g., methyl or hydroxyl substitutions) groups .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) binding assays .

- Biological Profiling : Screen analogs against panels of cancer cell lines (e.g., NCI-60) to identify selectivity trends .

Q. How can polymorphic forms of this compound be identified and characterized?

- Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) under varying temperatures to induce polymorphism.

- Characterization :

- X-ray Diffraction : Single-crystal XRD (e.g., Cu-Kα radiation) resolves crystal packing and hydrogen-bonding patterns .

- Thermal Analysis : DSC (differential scanning calorimetry) detects melting point variations between polymorphs .

- Solubility Studies : Compare dissolution rates in simulated biological fluids (e.g., FaSSIF) to assess bioavailability implications .

Methodological Considerations

Q. What experimental designs mitigate challenges in scaling up synthesis?

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.